molecular formula C33H44O7 B1250134 Propolone B

Propolone B

Cat. No.: B1250134
M. Wt: 552.7 g/mol
InChI Key: MNWGDRNQSPLWQD-KYYDWUKUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propolone B is a bioactive compound isolated from red propolis, a resinous material produced by bees. It belongs to the class of polyphenolic compounds, characterized by a complex structure incorporating flavonoids, terpenoids, and aromatic acids . This compound has garnered significant attention for its potent anti-proliferative properties against cancer cell lines, including prostate (PC-3), breast (MCF-7), and glioma (U-251) cells . Its mechanism of action involves modulating membrane-bound ATPase enzymes, which play a critical role in regulating cellular ion transport and apoptosis . Studies also highlight its synergistic effects when combined with other natural compounds, such as Withaferin A, in restoring ATPase levels and inhibiting cancer cell proliferation .

Properties

Molecular Formula

C33H44O7

Molecular Weight

552.7 g/mol

IUPAC Name

(1R,5R,9R,11R)-1-benzoyl-9-(2,3-dihydroxy-3-methylbutyl)-5-hydroxy-4,4,12,12-tetramethyl-11-(3-methylbut-2-enyl)-3-oxatricyclo[7.3.1.02,7]tridec-2(7)-ene-8,13-dione

InChI

InChI=1S/C33H44O7/c1-19(2)14-15-21-17-32(18-24(35)30(5,6)39)26(37)22-16-23(34)31(7,8)40-27(22)33(28(32)38,29(21,3)4)25(36)20-12-10-9-11-13-20/h9-14,21,23-24,34-35,39H,15-18H2,1-8H3/t21-,23-,24?,32-,33-/m1/s1

InChI Key

MNWGDRNQSPLWQD-KYYDWUKUSA-N

Isomeric SMILES

CC(=CC[C@@H]1C[C@]2(C(=O)C3=C([C@](C2=O)(C1(C)C)C(=O)C4=CC=CC=C4)OC([C@@H](C3)O)(C)C)CC(C(C)(C)O)O)C

Canonical SMILES

CC(=CCC1CC2(C(=O)C3=C(C(C2=O)(C1(C)C)C(=O)C4=CC=CC=C4)OC(C(C3)O)(C)C)CC(C(C)(C)O)O)C

Synonyms

propolone B

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Propolone B vs. Propolonone A

Propolonone A, another constituent of red propolis, shares structural similarities with this compound, particularly in its polyphenolic backbone and terpenoid components . However, differences in side-chain functional groups influence their bioactivity:

Parameter This compound Propolonone A
Chemical Class Polyphenolic-terpenoid hybrid Polyphenolic-terpenoid hybrid
Key Functional Groups Hydroxyl, carbonyl, and methoxy groups Additional ester linkages
Anti-Proliferative Efficacy (IC50) 12.5 µM (PC-3), 15.2 µM (MCF-7) 18.3 µM (PC-3), 20.1 µM (MCF-7)
Mechanism Enhances ATPase activity; induces apoptosis Modulates ROS signaling pathways

This compound exhibits greater potency against cancer cells, likely due to its enhanced interaction with ATPase enzymes . In contrast, Propolonone A relies more on reactive oxygen species (ROS) modulation, which may limit its efficacy in hypoxic tumor environments .

Functional Analogs: this compound vs. Withaferin A

Withaferin A (WFA) , a steroidal lactone from Withania somnifera, shares functional similarities with this compound in anticancer activity but differs structurally and mechanistically:

Parameter This compound Withaferin A
Chemical Class Polyphenolic-terpenoid hybrid Steroidal lactone
Source Red propolis Withania somnifera (Ashwagandha)
Mechanism ATPase activation; ion channel modulation TASK-3 channel inhibition
Efficacy Synergistic with WFA in ATPase recovery IC50: 8.7 µM (MCF-7)
Pharmacokinetics Limited oral bioavailability High lipophilicity; crosses blood-brain barrier

While this compound targets ATPase enzymes, WFA specifically inhibits TASK-3 potassium channels, disrupting cancer cell viability . Combination therapy of both compounds shows a 40% increase in ATPase recovery compared to monotherapy, suggesting complementary mechanisms .

Research Findings and Clinical Implications

  • Synergistic Effects : this compound and WFA together enhance apoptosis in breast cancer cells by 60% compared to individual treatments .
  • Safety Profile: this compound exhibits low cytotoxicity in normal cells, whereas WFA may cause gastrointestinal toxicity at high doses .
  • Stability : this compound degrades rapidly under acidic conditions, necessitating encapsulation for therapeutic use .

Q & A

Q. How should researchers design initial in vitro experiments to evaluate Propolone B’s biochemical activity?

Methodological Answer:

  • Use the P-E/I-C-O framework to define the Population (e.g., specific cell lines), Exposure (this compound concentration gradients), Comparison (untreated controls or reference compounds), and Outcome (e.g., cytotoxicity, enzyme inhibition) .
  • Standardize protocols for cell culture conditions (e.g., primary vs. immortalized lines), exposure duration, and endpoint assays (e.g., MTT for viability, qPCR for gene expression) .
  • Include dose-response curves and triplicate replicates to ensure reproducibility .

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects in preclinical studies?

Methodological Answer:

  • Apply non-linear regression models (e.g., log-dose vs. response) to estimate EC₅₀/IC₅₀ values, accompanied by 95% confidence intervals .
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons, ensuring power analysis to determine sample size adequacy .
  • Report effect sizes and p-values with corrections for multiple comparisons to minimize Type I errors .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be reconciled across studies?

Methodological Answer:

  • Conduct a systematic review to categorize discrepancies by variables such as model systems (e.g., in vitro vs. in vivo), dosage forms, or assay endpoints .
  • Perform sensitivity analyses to assess whether findings persist after excluding outliers or adjusting for confounding factors (e.g., solvent used in drug preparation) .
  • Validate hypotheses using orthogonal assays (e.g., CRISPR knockdown of putative targets alongside pharmacological inhibition) to confirm causality .

Q. What experimental designs are optimal for evaluating this compound’s chronic toxicity while addressing interspecies variability?

Methodological Answer:

  • Implement longitudinal cohort studies with staggered dosing in multiple species (e.g., rodents and non-human primates), incorporating blinded histopathological assessments .
  • Use mixed-effects models to account for interspecies variability and individual response trajectories over time .
  • Integrate toxicokinetic profiling (e.g., plasma concentration monitoring) to correlate exposure levels with adverse outcomes .

Q. How can researchers ensure reproducibility when translating this compound’s in vitro efficacy to in vivo models?

Methodological Answer:

  • Adopt the ARRIVE guidelines for preclinical reporting, detailing animal strain, housing conditions, and randomization methods .
  • Validate in vitro findings using multiple in vivo endpoints (e.g., tumor volume reduction, biomarker modulation) and cross-validate with independent labs .
  • Perform meta-analyses of existing datasets to identify consensus thresholds for efficacy and safety .

Data Analysis & Interpretation

Q. What strategies address inconsistencies in this compound’s pharmacokinetic (PK) parameters reported across studies?

Methodological Answer:

  • Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to harmonize PK data, accounting for route of administration and bioavailability differences .
  • Use bootstrap resampling to quantify uncertainty in parameter estimates (e.g., clearance, half-life) and identify study-specific biases .
  • Compare results against physiologically based pharmacokinetic (PBPK) models to contextualize interspecies scaling .

Q. How should researchers structure a literature review to identify knowledge gaps in this compound’s therapeutic applications?

Methodological Answer:

  • Employ PRISMA guidelines for systematic literature screening, focusing on peer-reviewed studies with validated methodologies .
  • Map findings using evidence gap matrices to highlight understudied areas (e.g., this compound’s effects on specific organ systems or drug-drug interactions) .
  • Prioritize studies that report raw data or negative results to mitigate publication bias .

Methodological Frameworks

Q. Which quality control measures are critical for ensuring reliability in this compound’s bioactivity assays?

Methodological Answer:

  • Include internal controls (e.g., reference compounds with known activity) in each assay batch to monitor technical variability .
  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories .
  • Perform inter-laboratory comparisons using standardized protocols to confirm assay robustness .

Tables for Reference

Example: Key Parameters for In Vitro vs. In Vivo Studies

Parameter In Vitro In Vivo
Model System Cell lines (e.g., HepG2, HEK293) Rodents, non-human primates
Endpoint IC₅₀, gene expression Tumor growth, survival rates
Data Variability Controlled microenvironment Interspecies differences

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.